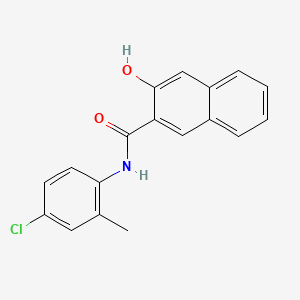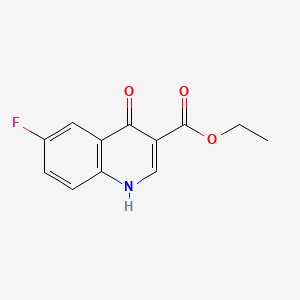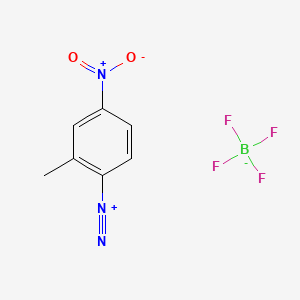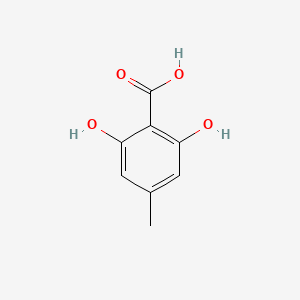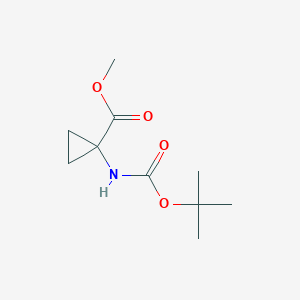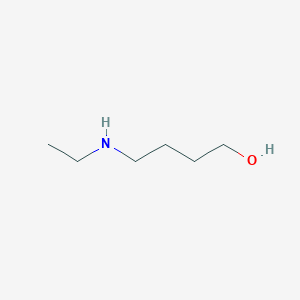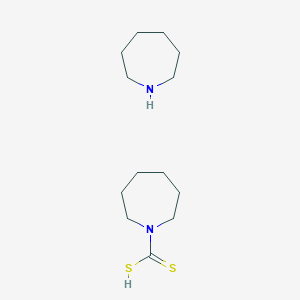
Hexamethyleneammonium Hexamethylenedithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hexamethyleneammonium Hexamethylenedithiocarbamate is a chemical compound with the molecular formula C13H26N2S2.
準備方法
The synthesis of Hexamethyleneammonium Hexamethylenedithiocarbamate involves the reaction of hexahydro-1H-azepine with carbon disulfide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product.
化学反応の分析
Hexamethyleneammonium Hexamethylenedithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Hexamethyleneammonium Hexamethylenedithiocarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Hexamethyleneammonium Hexamethylenedithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
類似化合物との比較
Hexamethyleneammonium Hexamethylenedithiocarbamate can be compared with other similar compounds, such as:
Hexamethylenedithiocarbamate: This compound shares a similar dithiocarbamate structure but differs in its specific chemical composition and properties.
Hexahydro-1H-azepine derivatives: These compounds have a similar azepine ring structure but may have different functional groups attached, leading to variations in their chemical behavior and applications.
The uniqueness of 1H-Azepine-1-carbodithioic acid, hexahydro-, compd. with hexahydro-1H-azepine (1:1) lies in its specific combination of functional groups and its resulting chemical and biological properties .
特性
CAS番号 |
2608-11-9 |
|---|---|
分子式 |
C13H26N2S2 |
分子量 |
274.5 g/mol |
IUPAC名 |
azepane-1-carbodithioate;azepan-1-ium |
InChI |
InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2 |
InChIキー |
CIPHOUPBLAOEKY-UHFFFAOYSA-N |
SMILES |
C1CCCNCC1.C1CCCN(CC1)C(=S)S |
正規SMILES |
C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-] |
Key on ui other cas no. |
2608-11-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


